Cas no 1503950-31-9 (tetramethylcyclopropane-1-carbothioamide)

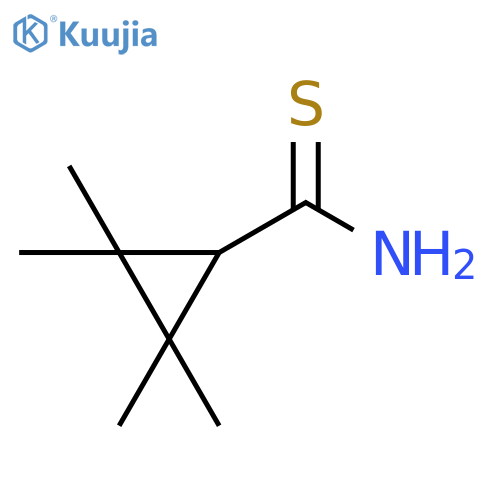

1503950-31-9 structure

商品名:tetramethylcyclopropane-1-carbothioamide

CAS番号:1503950-31-9

MF:C8H15NS

メガワット:157.27640080452

MDL:MFCD26674343

CID:5170776

PubChem ID:82668075

tetramethylcyclopropane-1-carbothioamide 化学的及び物理的性質

名前と識別子

-

- Cyclopropanecarbothioamide, 2,2,3,3-tetramethyl-

- tetramethylcyclopropane-1-carbothioamide

-

- MDL: MFCD26674343

- インチ: 1S/C8H15NS/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10)

- InChIKey: MVIYUQFZTNKVSA-UHFFFAOYSA-N

- ほほえんだ: C1(C(N)=S)C(C)(C)C1(C)C

tetramethylcyclopropane-1-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-340298-0.25g |

tetramethylcyclopropane-1-carbothioamide |

1503950-31-9 | 0.25g |

$774.0 | 2023-09-03 | ||

| Enamine | EN300-340298-5g |

tetramethylcyclopropane-1-carbothioamide |

1503950-31-9 | 5g |

$2443.0 | 2023-09-03 | ||

| Enamine | EN300-340298-10.0g |

tetramethylcyclopropane-1-carbothioamide |

1503950-31-9 | 10.0g |

$4360.0 | 2023-02-23 | ||

| Enamine | EN300-340298-1.0g |

tetramethylcyclopropane-1-carbothioamide |

1503950-31-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-340298-0.5g |

tetramethylcyclopropane-1-carbothioamide |

1503950-31-9 | 0.5g |

$809.0 | 2023-09-03 | ||

| Enamine | EN300-340298-1g |

tetramethylcyclopropane-1-carbothioamide |

1503950-31-9 | 1g |

$842.0 | 2023-09-03 | ||

| Enamine | EN300-340298-0.1g |

tetramethylcyclopropane-1-carbothioamide |

1503950-31-9 | 0.1g |

$741.0 | 2023-09-03 | ||

| Enamine | EN300-340298-10g |

tetramethylcyclopropane-1-carbothioamide |

1503950-31-9 | 10g |

$3622.0 | 2023-09-03 | ||

| Enamine | EN300-340298-5.0g |

tetramethylcyclopropane-1-carbothioamide |

1503950-31-9 | 5.0g |

$2940.0 | 2023-02-23 | ||

| Enamine | EN300-340298-2.5g |

tetramethylcyclopropane-1-carbothioamide |

1503950-31-9 | 2.5g |

$1650.0 | 2023-09-03 |

tetramethylcyclopropane-1-carbothioamide 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1503950-31-9 (tetramethylcyclopropane-1-carbothioamide) 関連製品

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬